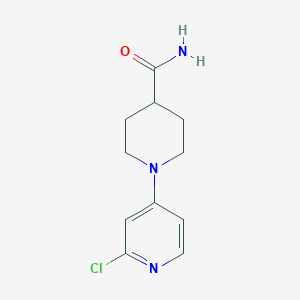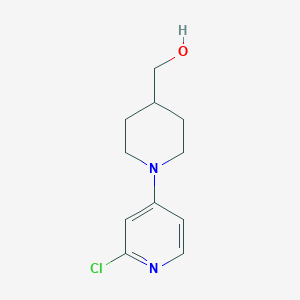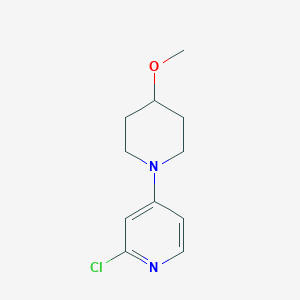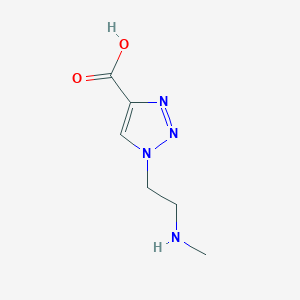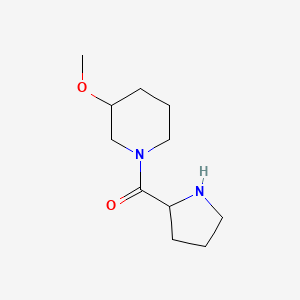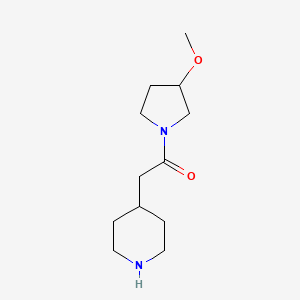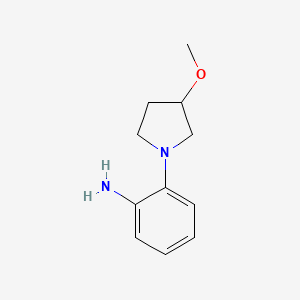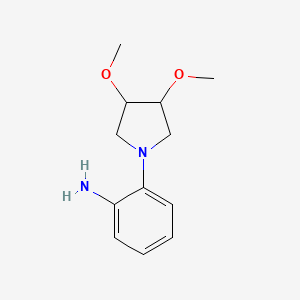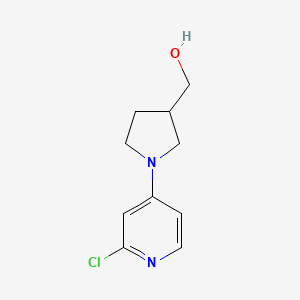
(1-(2-氯吡啶-4-基)吡咯烷-3-基)甲醇
描述
“(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . This compound also includes a pyridine ring with a chlorine atom attached .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a chloropyridinyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .科学研究应用
合成和化学性质
- 吡咯啉-2-酮的合成: 该化合物用于合成 5-甲氧化的 3-吡咯啉-2-酮,该化合物在制备农用化学品和医药化合物中具有应用 (Ghelfi 等,2003)。
- 手性中间体的生产: 它参与了液-液双相微反应系统中 S-(4-氯苯基)-(吡啶-2-基)甲醇的生物催化合成,展示了一种绿色高效的合成方法 (陈等,2021)。
晶体和分子结构分析
- 晶体学研究: 该化合物已对其晶体结构进行了研究,有助于理解化学化合物内的分子几何形状和相互作用 (Lakshminarayana 等,2009)。
催化中的应用
- 乙烯的催化低聚: 该化合物已用于合成用于乙烯催化低聚的镍配合物,该过程在聚合物生产中很重要 (Kermagoret & Braunstein, 2008)。
其他化学反应
- 多杂环体系的合成: 它在导致形成复杂多杂环体系的多组分反应中发挥作用,展示了其在有机合成中的效用 (曹等,2019)。
安全和危害
未来方向
The future directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors on biological activity .
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The pyrrolidine ring is often involved in interactions with biological targets due to its ability to form hydrogen bonds and its spatial configuration .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as its chemical structure, solubility, and stability. The presence of a pyrrolidine ring may enhance the compound’s bioavailability due to its favorable physicochemical properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. Compounds with a pyrrolidine ring have been associated with a variety of biological effects, ranging from antimicrobial activity to anticancer activity .
生化分析
Biochemical Properties
(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with liver carboxyesterase, which converts it into its active form. This interaction is crucial for its biochemical activity, as it allows the compound to exert its effects on target biomolecules. Additionally, (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol has been shown to inhibit the synthesis of certain proteins, such as PCSK9, by binding to specific sites on the enzyme .
Cellular Effects
The effects of (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the activity of signaling pathways involved in lipid metabolism, leading to changes in gene expression related to cholesterol homeostasis. Furthermore, (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it inhibits the activity of PCSK9 by binding to its active site, preventing the enzyme from carrying out its function. This inhibition results in increased levels of low-density lipoprotein receptors on the cell surface, enhancing the clearance of cholesterol from the bloodstream . Additionally, (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on lipid metabolism and cholesterol levels. At higher doses, it may cause toxic or adverse effects, such as liver toxicity and alterations in metabolic pathways. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic conversion to its active form. This conversion is facilitated by liver carboxyesterase, which plays a crucial role in the compound’s metabolic activity. Additionally, (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid and cholesterol metabolism .
Transport and Distribution
The transport and distribution of (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol is transported into liver cells by organic anion-transporting polypeptides, which facilitate its uptake and distribution within the liver. This transport mechanism is essential for the compound’s therapeutic effects on lipid metabolism .
Subcellular Localization
The subcellular localization of (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may be localized to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and activity of (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol, directing it to specific subcellular locations .
属性
IUPAC Name |
[1-(2-chloropyridin-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-5-9(1-3-12-10)13-4-2-8(6-13)7-14/h1,3,5,8,14H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCLXFIECBLIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



